Chlorothalonil-13C2
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Overview
Description
Chlorothalonil-13C2 is a labeled version of Chlorothalonil, an organic compound primarily used as a broad-spectrum fungicide. This compound is specifically labeled with carbon-13 isotopes, making it useful for various research applications, particularly in tracing and studying the behavior of Chlorothalonil in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Chlorothalonil involves the use of m-phthalonitrile, nitrogen, chlorine, and a special ammoxidation catalyst. The process utilizes fluidized bed and fixed bed technologies. The reaction conditions include a temperature range of 280°C to 300°C and a pressure range of 0.05 to 0.08 MPa. The catalyst used is a special ammoxidation catalyst, and the reaction time is approximately one hour .
Industrial Production Methods
Industrial production of Chlorothalonil follows similar methods, with the use of fluidized bed and fixed bed technologies to ensure high yield and product purity. The process is designed to minimize environmental pollution and maximize the utilization of raw materials .
Chemical Reactions Analysis
Types of Reactions
Chlorothalonil undergoes various chemical reactions, including:
Oxidation: Chlorothalonil can be oxidized to form different metabolites.
Reduction: Reduction reactions can lead to the formation of less chlorinated compounds.
Substitution: Chlorothalonil can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated metabolites, such as 4-hydroxychlorothalonil .
Scientific Research Applications
Chlorothalonil-13C2 is widely used in scientific research due to its labeled carbon-13 isotopes. Some of its applications include:
Chemistry: Used in tracing and studying the behavior of Chlorothalonil in different chemical reactions.
Biology: Employed in studying the effects of Chlorothalonil on biological systems, including its impact on soil microorganisms and enzyme activities
Mechanism of Action
Chlorothalonil exerts its effects by reacting with glutathione, forming a glutathione adduct with the elimination of hydrochloric acid. This reaction depletes cellular glutathione and inhibits glycolysis by binding with glyceraldehyde 3-phosphate dehydrogenase, leading to cell death .
Comparison with Similar Compounds
Chlorothalonil-13C2 is unique due to its carbon-13 labeling, which allows for detailed tracing and study. Similar compounds include:
- Benzonitrile
- Hexachlorobenzene
- Dichlorobenzene
- Chlorobenzene
These compounds share similar chemical structures and properties but lack the specific labeling that makes this compound valuable for research .
Properties
Molecular Formula |
C8Cl4N2 |
---|---|
Molecular Weight |
267.9 g/mol |
IUPAC Name |
2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/i1+1,2+1 |
InChI Key |
CRQQGFGUEAVUIL-ZDOIIHCHSA-N |
Isomeric SMILES |
[13C](#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)[13C]#N)Cl |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.